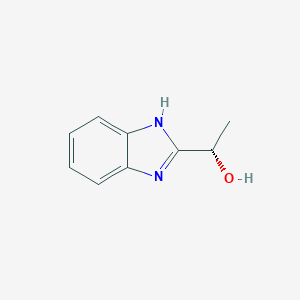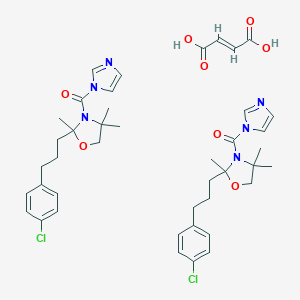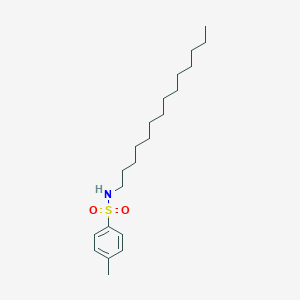
N-Tetradecyl-p-toluenesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Tetradecyl-p-toluenesulphonamide, commonly known as TTSA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TTSA is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications.
作用機序
TTSA acts as a surfactant, reducing the surface tension of liquids. This property allows it to interact with cell membranes, increasing their permeability and facilitating the uptake of drugs and other molecules. TTSA has also been shown to disrupt the structure of lipid bilayers, which can lead to cell death.
生化学的および生理学的効果
TTSA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TTSA can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species, which are implicated in a range of diseases.
実験室実験の利点と制限
TTSA has several advantages for use in lab experiments. It is a relatively low-cost and easy-to-use surfactant that can be used in a variety of applications. However, TTSA can be toxic at high concentrations, and its effects on cell membranes can be unpredictable. Careful dosing and monitoring are required to ensure accurate and reproducible results.
将来の方向性
There are several potential future directions for research on TTSA. One area of interest is in the development of new drug delivery systems. TTSA has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for use in novel drug formulations. Additionally, TTSA has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Finally, TTSA's ability to reduce inflammation and oxidative stress makes it a potentially useful compound in the treatment of a range of diseases, including neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, N-Tetradecyl-p-toluenesulphonamide, or TTSA, is a versatile surfactant with a range of potential applications in scientific research. Its unique properties make it a promising candidate for use in drug delivery systems, and its anti-cancer and anti-inflammatory effects make it a potentially useful compound in the treatment of a range of diseases. However, careful dosing and monitoring are required to ensure accurate and reproducible results in lab experiments. Further research is needed to explore the full potential of this compound.
合成法
TTSA can be synthesized in several ways, including the reaction of p-toluenesulfonyl chloride with tetradecylamine in the presence of a base such as triethylamine. Another method involves the reaction of p-toluenesulfonyl chloride with tetradecanol in the presence of a base and then converting the resulting product to TTSA using tetradecylamine.
科学的研究の応用
TTSA has been widely researched for its potential applications in various fields. One of the most promising areas of research is in the development of new drug delivery systems. TTSA has been shown to improve the solubility and bioavailability of poorly soluble drugs, making them more effective. It has also been used as a surfactant in the formulation of nanoparticles for targeted drug delivery.
特性
CAS番号 |
1243-66-9 |
|---|---|
製品名 |
N-Tetradecyl-p-toluenesulphonamide |
分子式 |
C21H37NO2S |
分子量 |
367.6 g/mol |
IUPAC名 |
4-methyl-N-tetradecylbenzenesulfonamide |
InChI |
InChI=1S/C21H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-22-25(23,24)21-17-15-20(2)16-18-21/h15-18,22H,3-14,19H2,1-2H3 |
InChIキー |
IRHWJIHROCGHDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
正規SMILES |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
その他のCAS番号 |
1243-66-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



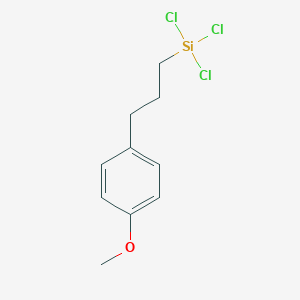
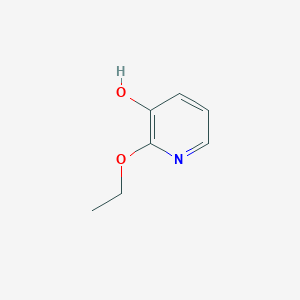
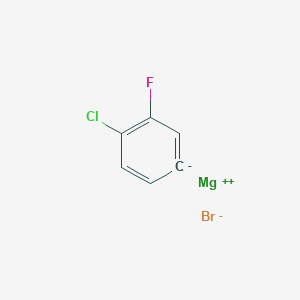
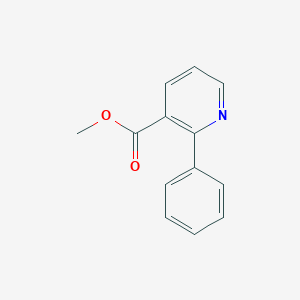
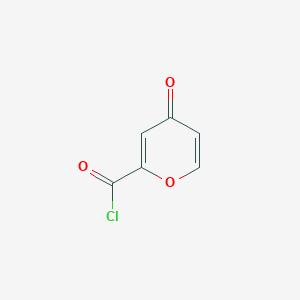
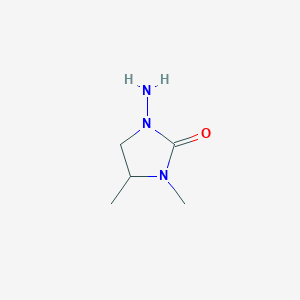
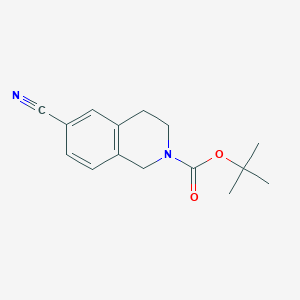
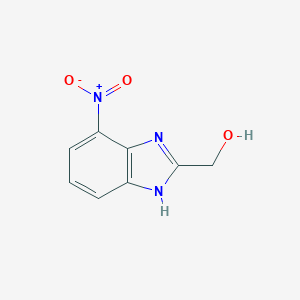
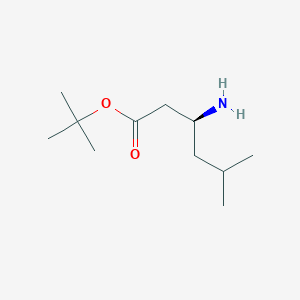
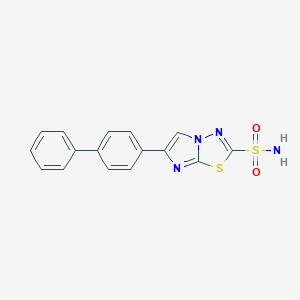
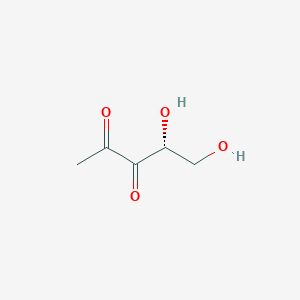
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
